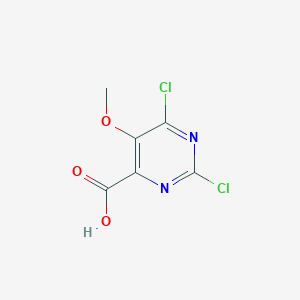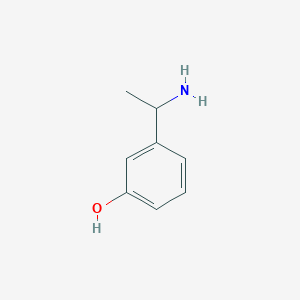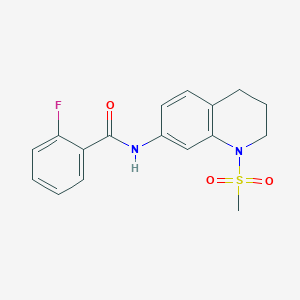![molecular formula C14H13NO3 B2596130 2-{2-[(ピリジン-3-イル)メトキシ]フェニル}酢酸 CAS No. 1513346-23-0](/img/structure/B2596130.png)
2-{2-[(ピリジン-3-イル)メトキシ]フェニル}酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol It is characterized by the presence of a pyridine ring attached to a phenylacetic acid moiety through a methoxy linker
科学的研究の応用
2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxypyridine and 2-bromoanisole.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-hydroxypyridine with 2-bromoanisole in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd/C) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
作用機序
The mechanism of action of 2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the phenylacetic acid moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-{2-[(Pyridin-2-yl)methoxy]phenyl}acetic acid: Similar structure but with the pyridine ring attached at the 2-position.
2-{2-[(Pyridin-4-yl)methoxy]phenyl}acetic acid: Similar structure but with the pyridine ring attached at the 4-position.
2-{2-[(Quinolin-3-yl)methoxy]phenyl}acetic acid: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities for biological targets compared to its analogues .
特性
IUPAC Name |
2-[2-(pyridin-3-ylmethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)8-12-5-1-2-6-13(12)18-10-11-4-3-7-15-9-11/h1-7,9H,8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHSZZTNHKSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/new.no-structure.jpg)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2596048.png)
![5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2596049.png)
![12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2596050.png)
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans- (9CI)](/img/structure/B2596052.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2596055.png)
![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate](/img/structure/B2596056.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2596057.png)
![2-Chloro-1-(7,7-difluoro-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2596058.png)
![3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2596059.png)

![2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine](/img/structure/B2596061.png)


